molecular formula C19H19ClN4O3 B2496944 2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775444-86-4

2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No. B2496944
CAS RN: 1775444-86-4
M. Wt: 386.84
InChI Key: MWALFRMNMNIBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, allowing the integration of diverse functional groups into complex architectures. For example, a novel one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction in water demonstrates the efficiency of combining multiple reactants under environmentally friendly conditions (Heravi & Daraie, 2016).

Molecular Structure Analysis

Structural determination of such compounds can be achieved through various spectral techniques, including NMR, IR, and X-ray crystallography. The precise structure elucidation is crucial for understanding the compound's reactivity and properties. For instance, the synthesis and characterization of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives involved spectral techniques and single-crystal X-ray diffraction analysis, highlighting the importance of structural analysis in the development of heterocyclic compounds (Ashraf et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often explored through their ability to undergo various chemical reactions, including cyclization, oxidation, and nucleophilic substitution. These reactions not only provide insights into the compound's chemical behavior but also offer pathways for the synthesis of derivatives with potential biological activities. For example, the facile synthesis and NO-generating properties of oxadiazolo[3,4-d]pyrimidine-5,7-dione oxides illustrate the compound's reactivity towards thiols, generating nitric oxide under physiological conditions (Sako et al., 1998).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting point, and stability, are critical for their application in various fields. These properties are often influenced by the compound's molecular structure and the nature of its substituents. Research on the biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed significant variations in solubility and permeability, highlighting the impact of structural diversity on physical properties (Jatczak et al., 2014).

Scientific Research Applications

Novel Synthetic Methods

  • Facile Synthesis Techniques: A study outlines the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, employing spectral techniques and computational analysis for structure elucidation (Ashraf et al., 2019). This indicates the evolving methods in synthesizing complex pyrido[1,2-c]pyrimidine derivatives and their potential in various scientific applications.

Potential Pharmacological Applications

  • Urease Inhibition: Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones demonstrated some compounds' ability to inhibit urease, suggesting a potential avenue for therapeutic application against diseases caused by urease-producing pathogens (Rauf et al., 2010).

Chemical Structure and Characterization

  • Structural Analysis and Characterisation: The synthesis and spectral characterisation of various pyrimidine derivatives highlight the structural diversity and complexity achievable with pyrido[1,2-c]pyrimidine frameworks (Mahmoud et al., 2012). Such studies lay the groundwork for further exploration of this compound class in scientific research.

Advanced Materials and Chemical Properties

  • Optical Properties: A series of novel substituted 1,3,4-oxadiazole derivatives containing pyrido[1,2-a]benzimidazole moiety were synthesized, showcasing the potential of pyrido[1,2-c]pyrimidine derivatives in developing materials with desirable optical properties (Yang et al., 2011).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-2-15-21-17(22-27-15)16-14-8-3-4-9-23(14)19(26)24(18(16)25)11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALFRMNMNIBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.